An In-depth Technical Guide to 2-Bromo-4-iodo-1,3-dimethoxybenzene: Synthesis, Characterization, and Application
An In-depth Technical Guide to 2-Bromo-4-iodo-1,3-dimethoxybenzene: Synthesis, Characterization, and Application
Introduction
In the landscape of modern medicinal chemistry and materials science, the design of complex molecular architectures hinges on the availability of versatile, highly functionalized building blocks. Substituted aromatic compounds, particularly those bearing multiple, orthogonally reactive halogen atoms, are of paramount importance. This guide provides a comprehensive technical overview of 2-Bromo-4-iodo-1,3-dimethoxybenzene , a key synthetic intermediate.
While this compound is commercially available, detailed characterization and synthesis data in peer-reviewed literature are not abundant. Therefore, this guide synthesizes information by drawing upon established chemical principles and data from structurally related isomers to present a robust and practical resource for researchers, scientists, and professionals in drug development. The core utility of this molecule lies in its electronically activated aromatic system and the differential reactivity of its carbon-bromine and carbon-iodine bonds, enabling selective, sequential functionalization.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties and hazards is critical for its safe handling and effective use in synthesis.
Chemical Identity and Properties
The key physicochemical properties of 2-Bromo-4-iodo-1,3-dimethoxybenzene are summarized below. The molecular formula and weight are calculated, while the physical properties are estimated based on closely related isomers.
| Property | Value | Source |
| CAS Number | Not explicitly assigned in major public databases | - |
| Molecular Formula | C₈H₈BrIO₂ | Calculated |
| Molecular Weight | 342.96 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature | Analogy to isomers[1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | General principle |
| Purity (Commercial) | ≥97% | [3] |
GHS Safety and Handling Information
The hazard profile is extrapolated from safety data for analogous bromo-iodo substituted aromatic ethers. This compound should be handled with appropriate engineering controls and personal protective equipment (PPE).
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Data extrapolated from related compounds.[1][2][4][5][6]
Strategic Synthesis Pathway
The synthesis of 2-Bromo-4-iodo-1,3-dimethoxybenzene requires a regioselective approach to introduce the halogen atoms onto the 1,3-dimethoxybenzene core. The methoxy groups are strongly activating and ortho, para-directing. A plausible synthetic route begins with the selective bromination of 1,3-dimethoxybenzene, followed by iodination.
Causality of the Synthetic Design
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Starting Material Selection : 1,3-Dimethoxybenzene is an inexpensive and readily available starting material. Its two methoxy groups strongly activate the ring towards electrophilic aromatic substitution.
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Step 1: Regioselective Bromination : The positions ortho and para to both methoxy groups (C2, C4, C6) are highly activated. The C4 position is sterically the most accessible and electronically favored, making it the primary site for monosubstitution. To achieve bromination at the C2 position, a less reactive brominating agent or specific reaction conditions might be necessary, or an alternative starting material like 2-bromo-1,3-dimethoxybenzene could be used. For this guide, we will assume a direct, albeit potentially low-yield, approach or the use of a pre-brominated precursor.
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Step 2: Regioselective Iodination : With the C2 position occupied by bromine, the next electrophilic substitution (iodination) is directed to the remaining activated positions. The C4 position is para to the C1-methoxy group and ortho to the C3-methoxy group, making it the most likely site for iodination. Using a mild iodinating agent like N-Iodosuccinimide (NIS) can provide better control over the reaction.
Caption: Proposed workflow for the synthesis of 2-Bromo-4-iodo-1,3-dimethoxybenzene.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for halogenating electron-rich aromatic rings. Self-Validation Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion and identify the formation of byproducts.
Step 1: Synthesis of 2-Bromo-1,3-dimethoxybenzene
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Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1 equiv.) in glacial acetic acid (approx. 3-5 mL per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.
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Bromine Addition : Slowly add a solution of bromine (1 equiv.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction : Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup : Pour the reaction mixture into a beaker containing cold water (approx. 10x the reaction volume). Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
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Extraction : Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 2-Bromo-4-iodo-1,3-dimethoxybenzene
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Reaction Setup : Dissolve the crude 2-Bromo-1,3-dimethoxybenzene (1 equiv.) in acetonitrile in a flask protected from light.
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Reagent Addition : Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution.
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Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Workup : Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
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Extraction : Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with water and brine.
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Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Analytical Characterization and Validation
Confirming the structure and purity of the final compound is essential. The following are the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. The predicted spectra are based on established chemical shift principles for substituted benzenes.[7][8]
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¹H NMR (400 MHz, CDCl₃) : The spectrum is expected to be simple and diagnostic.
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δ 7.5 - 7.8 (s, 1H): Aromatic proton at the C5 position, deshielded by the adjacent iodine.
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δ 6.5 - 6.8 (s, 1H): Aromatic proton at the C6 position.
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δ 3.8 - 4.0 (s, 3H): Methoxy protons at C1 or C3.
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δ 3.8 - 4.0 (s, 3H): Methoxy protons at C3 or C1. Note: The two methoxy groups are in different chemical environments and may appear as distinct singlets.
-
-
¹³C NMR (101 MHz, CDCl₃) : The spectrum will show 8 distinct signals.
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4 signals in the aromatic region (2 for substituted carbons, 2 for protonated carbons).
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2 signals for the methoxy carbons.
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1 signal for the carbon bearing iodine (C-I bond, typically ~80-95 ppm).
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1 signal for the carbon bearing bromine (C-Br bond, typically ~110-125 ppm).
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Expected Molecular Ion : The key diagnostic feature will be the isotopic pattern of the molecular ion peak ([M]⁺) due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). This will result in a characteristic pair of peaks separated by 2 m/z units.
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High-Resolution MS (HRMS) : For C₈H₈⁷⁹BrIO₂, the calculated m/z for [M+H]⁺ would be 343.8801. This precise mass measurement provides definitive confirmation of the elemental formula.
Applications in Drug Discovery and Organic Synthesis
The primary value of 2-Bromo-4-iodo-1,3-dimethoxybenzene is its role as a versatile building block for constructing highly complex organic molecules. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility.
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Orthogonal Reactivity : The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position (iodine) while leaving the C2 position (bromine) intact for a subsequent, different coupling reaction. This sequential, site-selective approach is a powerful strategy in multi-step syntheses.[9]
Caption: Site-selective functionalization enabled by differential halogen reactivity.
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Drug Development : This building block can be used to synthesize scaffolds for novel drug candidates. The dimethoxybenzene core is found in numerous biologically active natural products and pharmaceuticals. The ability to introduce diverse substituents at the 2- and 4-positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.[9]
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Materials Science : Halogenated aromatic compounds are precursors for synthesizing conjugated polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9]
Conclusion
2-Bromo-4-iodo-1,3-dimethoxybenzene represents a strategically important, albeit under-documented, synthetic intermediate. Its value is derived from the predictable, orthogonal reactivity of its two distinct halogen substituents on an activated aromatic core. This guide provides a foundational framework for its synthesis, characterization, safe handling, and application. By leveraging established chemical principles and data from related analogs, researchers can confidently incorporate this versatile building block into their synthetic programs to accelerate innovation in drug discovery and materials science.
References
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PubChem. 2-Bromo-1-iodo-4-methoxybenzene. [Link]
- Vertex AI Search Result. Mastering Organic Synthesis: The Role of 2-Bromo-1-iodo-4-methoxybenzene.
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The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
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Georganics. 2-Bromo-4-iodo-1-methoxybenzene - High purity. [Link]
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MilliporeSigma. 2-Bromo-4-iodo-1-methoxybenzene. [Link]
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PubChem. 1-Bromo-2,4-dimethoxybenzene. [Link]
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